Methyl 2-[4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenoxy]acetate
Overview
Description
Methyl 2-[4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenoxy]acetate is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenoxy]acetate typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 4-chlorophenol.
Formation of Sulfonamide: 5-chloro-2-methoxyaniline is reacted with chlorosulfonic acid to form 5-chloro-2-methoxybenzenesulfonamide.
Coupling Reaction: The sulfonamide is then coupled with 4-chlorophenol in the presence of a base such as sodium hydroxide to form 4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenol.
Esterification: Finally, the phenol derivative is esterified with methyl chloroacetate in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenoxy]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of sulfonamide compounds with biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenoxy]acetate involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenoxy]propanoate
- Methyl 2-[4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenoxy]butanoate
Uniqueness
Methyl 2-[4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenoxy]acetate is unique due to its specific structural features, such as the presence of both a sulfonamide group and a phenoxyacetate moiety. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenoxy]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO6S/c1-22-15-8-3-11(17)9-14(15)18-25(20,21)13-6-4-12(5-7-13)24-10-16(19)23-2/h3-9,18H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCDJMRPCKTGDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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